1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves the alkylation of imidazole followed by the introduction of the hydroxyl-ethyl group and subsequent anion exchange to incorporate the bis(trifluoromethylsulfonyl)imide (NTf2) anion. This synthesis route allows for the functionalization of the imidazolium ring, leading to the targeted ionic liquid with desired properties.
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is characterized by the presence of a hydroxyl group on the ethyl chain attached to the imidazole ring, which could enhance hydrogen bonding capabilities and affect its interaction with other molecules. The bis(trifluoromethylsulfonyl)imide anion is known for its ability to impart good ionic conductivity and thermal stability to the ionic liquid.
Chemical Reactions and Properties
This ionic liquid can participate in various chemical reactions, particularly as a solvent and catalyst for both organic and inorganic reactions. Its unique structure may influence reaction pathways and outcomes, especially where solvent properties play a crucial role in reaction mechanisms. Its chemical stability and low reactivity with many substances make it an ideal medium for a wide range of chemical transformations.
Physical Properties Analysis
The physical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, such as its melting point, viscosity, and density, are significantly influenced by the hydroxyl group on the cation and the bulky bis(trifluoromethylsulfonyl)imide anion. These properties are crucial for its application in various fields, offering advantages such as low vapor pressure and high thermal stability.
Chemical Properties Analysis
The chemical properties of this ionic liquid, including its solubility in water and organic solvents, acidity or basicity, and electrochemical behavior, are pivotal for its application in separation processes, electrochemical devices, and as a reaction medium. Its ability to dissolve a wide range of compounds, including polar and non-polar substances, makes it a versatile solvent.
- Physical properties and synthesis methods are detailed in works by Jin et al. (2008) and Ebrahimi et al. (2014), which explore the characteristics and applications of similar ionic liquids (Jin et al., 2008); (Ebrahimi et al., 2014).
- Molecular structure analysis is provided by Nakajima et al. (2010) and Fujii et al. (2008), offering insights into the surface structure and liquid structure of imidazolium-based ionic liquids (Nakajima et al., 2010); (Fujii et al., 2008).
- Chemical reactions and solvent properties are discussed in the context of solubility and electrochemical studies, as seen in the research by Akbar (2014) and Beigi et al. (2013) (Akbar, 2014); (Beigi et al., 2013).
Scientific Research Applications
Enhancing Aliphatic/Aromatic Separations : This ionic liquid was synthesized to investigate the effect of adding a hydroxyl group to the imidazolium cation on aliphatic/aromatic separations. The study focused on liquid-liquid equilibrium data and found that the addition of the hydroxyl group significantly improves the selectivity of the ionic liquid (Ebrahimi et al., 2014).
Lithium-Ion Battery Electrolyte : Another study examined the intermolecular interactions and transport properties in ionic liquid-based electrolytes for lithium-ion batteries. The ionic liquid showcased a large diffusion coefficient and a wide operational temperature range, highlighting its potential in battery applications (Sundari et al., 2022).
Separation of Azeotropic Mixtures : Research into various 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids, including this one, demonstrated their effectiveness as solvents in separating ethanol from heptane. The study evaluated their capacity in terms of selectivity and solute distribution ratio (Seoane et al., 2012).
Supercapacitor Applications : A study proposed a new eutectic ionic liquid mixture for use as an electrolyte in supercapacitors. This mixture exhibited excellent thermal properties, a wide electrochemical window, and outstanding electrochemical performance, even at extreme temperatures (Newell et al., 2018).
Metal-Free Oxidation Depolymerization of Lignin : Ionic liquid-based catalytic systems using this compound can promote the generation of free radicals, efficiently transforming lignin model compounds and depolymerizing lignin using oxygen as the oxidant (Yang et al., 2015).
Safety And Hazards
The safety and hazards associated with similar compounds have been discussed6. However, the specific safety and hazards of “1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide” are not explicitly mentioned in the search results.
Future Directions
The future directions for the study of similar compounds have been discussed24. However, the specific future directions for “1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide” are not explicitly mentioned in the search results.
Please note that the information provided is based on the search results and may not be fully accurate or comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-(3-methylimidazol-3-ium-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O.C2F6NO4S2/c1-7-2-3-8(6-7)4-5-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,6,9H,4-5H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZYNGNGTZORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
174899-86-6 | |
Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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